![molecular formula C16H22N6O8 B12077748 3-Hydroxy-N-[[(9-beta-D-ribofuranosyl-9H-purin-6-yl)amino]carbonyl]-norvaline](/img/structure/B12077748.png)
3-Hydroxy-N-[[(9-beta-D-ribofuranosyl-9H-purin-6-yl)amino]carbonyl]-norvaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-N-[[(9-beta-D-ribofuranosyl-9H-purin-6-yl)amino]carbonyl]-norvaline is a complex organic compound that integrates a ribofuranosyl purine moiety with a norvaline backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-[[(9-beta-D-ribofuranosyl-9H-purin-6-yl)amino]carbonyl]-norvaline typically involves multi-step organic reactions. One common approach is to start with the ribofuranosyl purine derivative, which is then coupled with a norvaline derivative through a series of protection and deprotection steps, followed by amide bond formation. Key reagents often include protecting groups like tert-butyloxycarbonyl (Boc) and benzyl (Bn) groups, which are later removed under acidic or hydrogenolytic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC). The process is optimized for yield and purity, ensuring that the final product meets stringent quality standards for research and application purposes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The amide bond can be reduced to an amine under specific conditions.
Substitution: The purine moiety can participate in nucleophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of substituted purine derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-N-[[(9-beta-D-ribofuranosyl-9H-purin-6-yl)amino]carbonyl]-norvaline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleoside analogs and other complex organic molecules.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties, particularly in the development of novel drugs.
Industry: Utilized in the production of biochemical reagents and as a standard in analytical chemistry.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The ribofuranosyl purine moiety allows it to mimic natural nucleosides, enabling it to inhibit nucleic acid synthesis or interfere with enzymatic activity. The norvaline backbone may contribute to binding affinity and specificity, enhancing the compound’s overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar ribofuranosyl purine structure.
Fludarabine: A synthetic nucleoside analog used in chemotherapy.
Nelarabine: Another nucleoside analog with applications in cancer treatment.
Uniqueness
3-Hydroxy-N-[[(9-beta-D-ribofuranosyl-9H-purin-6-yl)amino]carbonyl]-norvaline is unique due to its specific combination of a ribofuranosyl purine moiety with a norvaline backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and therapeutic applications.
Propiedades
Fórmula molecular |
C16H22N6O8 |
|---|---|
Peso molecular |
426.38 g/mol |
Nombre IUPAC |
2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxypentanoic acid |
InChI |
InChI=1S/C16H22N6O8/c1-2-6(24)8(15(27)28)20-16(29)21-12-9-13(18-4-17-12)22(5-19-9)14-11(26)10(25)7(3-23)30-14/h4-8,10-11,14,23-26H,2-3H2,1H3,(H,27,28)(H2,17,18,20,21,29)/t6?,7-,8?,10-,11-,14-/m1/s1 |
Clave InChI |
CKYYHBNGEDJKKW-DGTGAXRRSA-N |
SMILES isomérico |
CCC(C(C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canónico |
CCC(C(C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



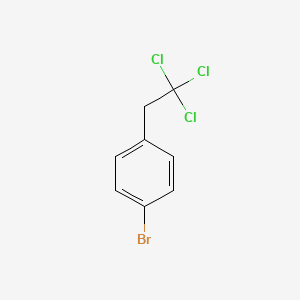
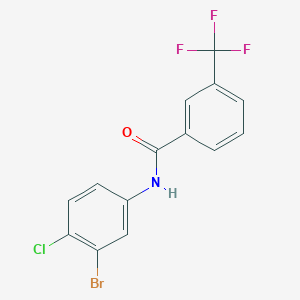
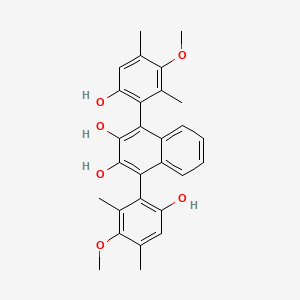
![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12077700.png)
![3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine](/img/structure/B12077705.png)

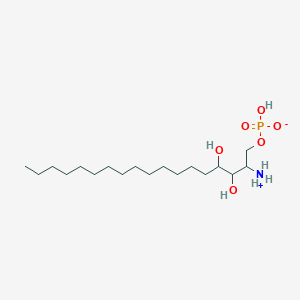


![3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B12077729.png)
![2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B12077730.png)
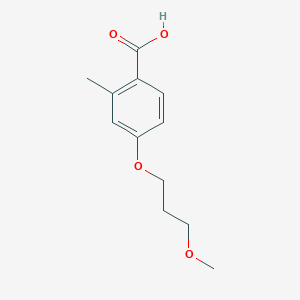
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B12077739.png)
